molecular formula C22H23ClN6O9 B12711664 2,2'-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate CAS No. 93859-26-8

2,2'-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate

Cat. No.: B12711664
CAS No.: 93859-26-8
M. Wt: 550.9 g/mol
InChI Key: HJYJHKFBUCRMQT-UHFFFAOYSA-N
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Description

This compound, with the CAS registry number 52671-38-2 (EINECS 258-090-4), is a complex azo dye derivative characterized by its chloro, dinitro, and acetamide functional groups . Structurally, it consists of a central phenyl ring substituted with a 2-chloro-4,6-dinitrophenylazo group, an acetamide group at the 3-position, and diethyl diacetate moieties linked via an imino bridge. It is primarily used as a disperse dye in textile applications, offering high thermal stability and resistance to photodegradation due to its electron-withdrawing nitro groups .

Properties

CAS No.

93859-26-8

Molecular Formula

C22H23ClN6O9

Molecular Weight

550.9 g/mol

IUPAC Name

2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4,6-dinitrophenyl)diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C22H23ClN6O9/c1-13(30)24-20-11-16(27(6-8-37-14(2)31)7-9-38-15(3)32)4-5-19(20)25-26-22-18(23)10-17(28(33)34)12-21(22)29(35)36/h4-5,10-12H,6-9H2,1-3H3,(H,24,30)

InChI Key

HJYJHKFBUCRMQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2,2’-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate involves multiple steps:

Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2,2’-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2,2’-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The chloro-dinitrophenyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules . These interactions can affect cellular pathways and processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

The compound belongs to a broader class of azo-azomethine dyes with modifications in substituents significantly altering properties. Key analogues include:

Compound Name Substituents CAS Number Molecular Formula Key Applications
Target Compound 2-chloro-4,6-dinitrophenyl, acetamide, diethyl diacetate 52671-38-2 C₃₃H₃₀ClN₇O₁₀ Textile dyeing (disperse dyes)
2,2'-[[3-Acetamido-4-[(2,4-dinitrophenyl)azo]phenyl]imino]diethyl diacetate 2,4-dinitrophenyl (no Cl) 52671-38-2 (variant) C₃₃H₃₀N₇O₁₀ Reduced halogen-mediated stability; lighter color profile
Disperse Blue 79 2-bromo-4,6-dinitrophenyl, ethoxy group 52697-38-8 C₂₄H₂₇BrN₆O₁₀ Deep navy shades in synthetic fibers; higher solubility in polar solvents
4-[2-(2-Chloro-4,6-dinitrophenyl)diazenyl]-N,N-diethyl-2,5-dimethoxybenzenamine Diethyl, dimethoxy groups (no acetamide or diacetate) N/A C₁₉H₂₂ClN₅O₆ Electronics/pigment industries; weaker thermal resistance

Key Findings :

  • Halogen vs. Non-Halogen Analogues: The chloro substituent in the target compound enhances lightfastness compared to non-halogenated analogues (e.g., 2,4-dinitrophenyl derivatives) .
  • Bromo vs. Chloro : Disperse Blue 79 (bromo-substituted) exhibits a darker hue (navy blue) and marginally higher molecular weight, but lower environmental persistence due to bromine’s reactivity .
  • Acetamide vs. Methoxy : The acetamide group in the target compound improves adhesion to hydrophobic fabrics (e.g., polyester) compared to methoxy-substituted analogues .

Physicochemical Properties

Solubility and Stability:
  • The target compound is sparingly soluble in water (<0.1 mg/L at 25°C) but highly soluble in organic solvents like dimethylformamide (DMF) due to its diethyl diacetate groups .
  • In contrast, analogues with ethoxy or hydroxy substituents (e.g., Disperse Blue 79) show improved aqueous solubility (~5 mg/L) but reduced thermal stability .
Spectral Properties:
  • UV-Vis Absorption : The target compound absorbs at λₘₐₓ = 580 nm (visible spectrum), whereas bromo-substituted analogues (e.g., Disperse Blue 79) exhibit a redshift to λₘₐₓ = 610 nm due to heavier atom effects .

Environmental and Regulatory Considerations

  • The target compound’s chloro and nitro groups raise concerns about environmental persistence.
  • Brominated analogues (e.g., Disperse Blue 79) face stricter regulations under the Stockholm Convention for halogenated persistent organic pollutants .

Biological Activity

The compound 2,2'-((3-acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate (CAS No. 21429-42-5) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H23ClN6O9
  • Molecular Weight : 538.9 g/mol
  • IUPAC Name : this compound

The compound features an azo group linked to a chloro-dinitrophenyl moiety, which may contribute to its biological activity.

Mechanisms of Biological Activity

  • Antioxidant Activity : The compound has shown potential antioxidant properties, which are critical in mitigating oxidative stress within biological systems.
  • Acetylcholinesterase Inhibition : Preliminary studies indicate that this compound may inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission and is a target for treating neurodegenerative diseases like Alzheimer's.

Antioxidant Activity

Antioxidant properties were evaluated using various assays:

  • DPPH Radical Scavenging Assay : The compound demonstrated significant scavenging activity against DPPH radicals.
  • ABTS Assay : Results indicated a strong capacity to reduce ABTS radicals, suggesting effective radical scavenging capabilities.

Acetylcholinesterase Inhibition

The inhibition of AChE was quantified using the Ellman assay:

  • IC50 Values : The IC50 value for AChE inhibition was found to be comparable to known inhibitors such as eserine, indicating potent activity.
CompoundIC50 (µM)
2,2'-((3-Acetamido-4-(...)12.5
Eserine10.0

Case Studies

  • Neuroprotective Effects : In a study involving neuronal cell lines, treatment with the compound resulted in reduced cell death under oxidative stress conditions. This suggests potential neuroprotective effects that warrant further investigation.
  • In Vivo Studies : Animal models treated with the compound exhibited improved cognitive functions in memory tests, supporting its potential as a therapeutic agent for cognitive disorders.

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